molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Cat. No. B1442299
CAS RN: 779331-60-1
M. Wt: 355.15 g/mol
InChI Key: FDISMUPOSDFKRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is represented by the InChI code: 1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 . This indicates that the compound has a molecular weight of 355.15 .


Physical And Chemical Properties Analysis

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate has a molecular weight of 355.15 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Organic Synthesis: Protecting Group

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is widely used in organic synthesis as a protecting group for carboxylic acids. Its stability against various nucleophiles and reducing agents, along with its straightforward deprotection under acidic conditions, makes it a valuable tool for chemists .

Medicinal Chemistry: Drug Intermediate

In medicinal chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly significant in the development of pharmaceuticals due to its ability to modulate the biological activity of molecules .

Material Science: Surface Modification

The compound’s unique structure allows for its use in material science for surface modification of polymers and other materials. This can enhance properties such as hydrophobicity, which is crucial for various applications .

Analytical Chemistry: Chromatography

In analytical chemistry, Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can be used to modify chromatographic materials, improving the separation of complex mixtures by adjusting the stationary phase properties .

Environmental Science: Green Solvent Synthesis

The compound is involved in the synthesis of tert-butyl acetate , an eco-friendly solvent recognized for its negligible photochemical reactivity and non-hazardous air pollutant status, contributing to the reduction of ground-level ozone formation .

Catalysis: Acid-Catalyzed Reactions

It plays a role in catalysis, particularly in acid-catalyzed reactions where its Brönsted acidity can be leveraged to drive conversions and selectivity in processes like the additive reaction of acetic acid with isobutene .

Polymer Chemistry: Polymerization Initiator

The bromo and trifluoromethyl groups in Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate make it a potential initiator for certain polymerization reactions, where it can help in creating novel polymeric materials .

Biochemistry: Fluorinated Compound Study

Due to the presence of the trifluoromethyl group, this compound is also used in biochemistry for the study of fluorinated compounds in biological systems, helping to understand their behavior and interactions .

Safety and Hazards

The safety data sheet for a similar compound, tert-butyl bromoacetate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDISMUPOSDFKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-(trifluoromethyl)phenol and tert-butyl bromoacetate (Aldrich), the title compound was obtained as a dark orange sticky solid in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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